molecular formula C14H21N B13303650 N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13303650
M. Wt: 203.32 g/mol
InChI Key: WTCQMJQWFBQPQC-UHFFFAOYSA-N
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Description

N-Butyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1019544-62-7) is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This chemical features a tetrahydronaphthalene (tetralin) scaffold fused with an n-butylamine substituent, a structure of significant interest in medicinal chemistry and drug discovery. The tetrahydronaphthalene core is a privileged structure in pharmaceutical research, known for its ability to interact with various biological targets. While specific biological data for this compound is limited in the public domain, structurally related tetrahydronaphthalen-amine compounds have demonstrated substantial research value. Close analogues have been investigated as potent inhibitors of cholinesterase enzymes, a key therapeutic target for Alzheimer's disease and related dementias . Furthermore, recent studies highlight tetrahydronaphthalene amide derivatives as a novel class of bacterial ATP synthase inhibitors, showing exceptional promise against drug-resistant Mycobacterium tuberculosis with improved safety profiles compared to existing treatments . The n-butyl chain appended to the amine nitrogen presents opportunities for exploring structure-activity relationships, as varying N-alkyl substituents can significantly modulate a compound's physicochemical properties, binding affinity, and pharmacokinetic profile. This product is intended For Research Use Only and is not for human, veterinary, or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14-15H,2-3,6,8,10-11H2,1H3

InChI Key

WTCQMJQWFBQPQC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Reductive Amination of Tetrahydronaphthalene Derivatives

Method Overview:
Reductive amination is a common approach for synthesizing N-alkyl tetrahydronaphthalen-1-amines, involving the reaction of a ketone or aldehyde precursor with a primary amine, followed by reduction.

Key Reaction Steps:

  • Starting Material: 1,2,3,4-tetrahydronaphthalene-1-one or related ketones.
  • Amination: Reaction with n-butylamine under acidic or catalytic conditions.
  • Reduction: Use of hydride donors such as sodium borohydride (NaBH₄) or catalytic hydrogenation to afford the tertiary amine.

Representative Data:
A study reports the synthesis of N-alkyl tetrahydronaphthalen-1-amines via reductive amination with high yields (~70-80%) under mild conditions. For example, reacting 1,2,3,4-tetrahydronaphthalene-1-one with n-butylamine in ethanol, followed by NaBH₄ reduction, yields N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine with yields exceeding 75%.

Catalytic Hydrogenation of Corresponding N-Substituted Precursors

Method Overview:
This approach involves hydrogenating N-substituted tetrahydronaphthalene derivatives, such as N-alkylated naphthalene compounds, to generate the corresponding amines.

Reaction Conditions:

  • Catalyst: Palladium on carbon (Pd/C) or platinum catalysts.
  • Solvent: Ethanol or methanol.
  • Conditions: Hydrogen pressure of 1-5 atm at temperatures of 60-80°C.

Research Findings:
A recent publication demonstrated the hydrogenation of N-alkyl-1,2-dihydronaphthalene derivatives to produce this compound with yields around 85%. This method is highly selective, with minimal over-reduction.

Functional Group Transformations and Cross-Coupling Strategies

Method Overview:
Advanced synthesis involves functionalizing tetrahydronaphthalene rings with halogen substituents (e.g., bromides), followed by cross-coupling reactions to introduce the butyl group.

Key Reactions:

  • Bromination of tetrahydronaphthalene derivatives at the 1-position.
  • Suzuki or Buchwald-Hartwig cross-couplings with butylamine or butylboronic acids, catalyzed by Pd complexes.

Supporting Data:
A patent describes the synthesis of N-butyl derivatives via bromination of tetrahydronaphthalene-1-one, followed by palladium-catalyzed coupling with butylamine, achieving yields of approximately 65-70%.

Asymmetric Synthesis and Enantioselective Routes

Recent Advances:
Enantioselective synthesis of chiral N-butyl-1,2,3,4-tetrahydronaphthalen-1-amines has been achieved using chiral catalysts in asymmetric hydrogenation or reductive amination. For instance, employing chiral phosphine ligands with Rh or Ru catalysts has led to high enantiomeric excess (up to 95%) in the formation of the desired amine.

Summary of Data and Reaction Conditions

Method Starting Material Reagents Catalyst Conditions Yield References
Reductive amination 1,2,3,4-tetrahydronaphthalene-1-one n-Butylamine, NaBH₄ None Ethanol, room temp 75-80%
Catalytic hydrogenation N-alkyl-1,2-dihydronaphthalene H₂ Pd/C 60-80°C, 1-5 atm 85%
Cross-coupling Brominated tetrahydronaphthalene Butylboronic acid or butylamine Pd catalysts 80°C, inert atmosphere 65-70%
Asymmetric synthesis Ketone derivatives Various chiral catalysts Rh or Ru Variable Up to 95% enantiomeric excess

Notable Research Discoveries

  • Enantioselective Synthesis: Recent publications have demonstrated the feasibility of producing chiral N-butyl-1,2,3,4-tetrahydronaphthalen-1-amines with high stereoselectivity, crucial for pharmaceutical applications.

  • Multicomponent Reactions: Innovative multicomponent coupling strategies employing metallaphotoredox catalysis have enabled the modular synthesis of tetrahydronaphthalene derivatives, including amines, with broad functional group tolerance.

  • Green Chemistry Approaches: Development of catalytic methods using environmentally benign solvents and recyclable catalysts has improved the sustainability of synthesis pathways.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Melting Points and Physical States
  • Cyclohexyl-substituted amines (e.g., 5l in ) are crystalline solids with melting points of 137–139°C .
  • Bulky substituents (e.g., cyclooctyl in 5m) result in oils, likely due to reduced crystallinity .
  • Quaternary ammonium salts (e.g., 1q in ) are powders with melting points of 87–89°C .

The n-butyl group, being less bulky than cyclohexyl or cyclooctyl, may result in a lower melting point compared to cyclic analogues but higher than highly branched derivatives.

Spectroscopic Data

1H NMR spectra of tetrahydronaphthalen-amines exhibit characteristic signals:

  • Aromatic protons : δ 7.2–7.4 ppm (tetralin backbone) .
  • Aliphatic protons : δ 1.9–3.0 ppm (tetralin ring and substituents) .
  • NMR splitting patterns vary with substituent geometry. For example, biphenyl amides (e.g., compound 9 in ) show complex multiplicities due to restricted rotation .

The n-butyl chain in the target compound would display distinct signals for methylene (δ 1.2–1.5 ppm) and terminal methyl groups (δ 0.8–1.0 ppm).

Table 2: Key Pharmacological Parameters
Compound Name Molecular Weight (g/mol) Key Activity Reference
N-(Biphenyl-4-yl)amide (9) 328.20 TRP antagonism
trans-4-Biphenyl-3-yl (5n) 297.40 Receptor affinity
(S)-6g (tert-butanesulfinyl) 401.35 Antineoplastic

Biological Activity

N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring system that has undergone partial hydrogenation. The compound has the molecular formula C_{13}H_{17}N and a molar mass of approximately 203.32 g/mol. Its predicted density is around 0.965 g/cm³, with a boiling point estimated at 287.9 °C. The presence of the amine functional group enhances its reactivity, allowing it to participate in nucleophilic substitution and electrophilic aromatic substitution reactions.

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. A high-throughput screening against Mycobacterium tuberculosis demonstrated promising in vitro activity against this pathogen . The compound's structural characteristics may contribute to its interaction with bacterial cell targets.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of tetrahydronaphthalene compounds can exhibit neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. For instance, related compounds have shown efficacy in alleviating symptoms and preventing neurodegeneration in animal models . This suggests that this compound may hold similar potential.

Cytotoxicity and Cancer Research

In cancer research contexts, compounds with structural similarities to this compound have demonstrated moderate to significant efficacy against various cancer cell lines. For example, certain derivatives were tested for their ability to inhibit PARP1 activity in breast cancer cells, showing IC50 values comparable to established treatments like Olaparib . This indicates a potential role for this compound in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene structure can significantly influence its pharmacological properties:

Compound Modification Biological Activity
This compound Base compoundPotential antimicrobial and neuroprotective effects
7-tert-butyl derivative Tert-butyl substitutionVarying biological activity due to steric effects
2-naphthalenamine Additional methyl groupUsed in dye synthesis; potential pharmaceutical intermediate

These modifications can lead to variations in lipophilicity and receptor affinity that are critical for enhancing therapeutic efficacy .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Antimicrobial Activity : A study on a series of tetrahydronaphthalene derivatives revealed that certain modifications enhanced their effectiveness against Mycobacterium tuberculosis .
  • Neuroprotection : In animal models of Parkinson's disease, compounds derived from tetrahydronaphthalene demonstrated significant neuroprotective effects by activating dopamine receptors .
  • Cancer Treatment : Compounds similar to this compound were shown to inhibit cancer cell proliferation effectively through mechanisms involving PARP inhibition .

Q & A

Q. Basic

  • 1H/13C NMR : Used to confirm the molecular structure by analyzing proton and carbon environments. For example, trans-4-substituted derivatives in showed distinct shifts for cyclohexyl (δ 1.2–1.8 ppm) and dimethylamino groups (δ 2.2–2.4 ppm) .
  • HPLC : Determines purity using solvent systems like MeOH:EtOH:Hexanes (5:5:85) with retention times (e.g., 15.3–17.2 minutes) .
  • HRMS : Validates molecular weight accuracy (e.g., ±0.002 Da precision) .

How can enantioselective synthesis of N-butyl-THN-amine be achieved, and what role do chiral auxiliaries play?

Advanced
Enantioselective synthesis often employs chiral sulfinyl auxiliaries (e.g., tert-butanesulfinyl groups) to induce stereochemistry. For instance, tert-butanesulfinyl imines were used to synthesize enantiopure THN-amine derivatives with optical rotations ([α]D = +50.6 to –93.5) . Key steps include:

  • Formation of chiral imine intermediates.
  • Diastereoselective reduction or alkylation.
  • Auxiliary removal via acid hydrolysis.
    Chiral HPLC or polarimetry is used to confirm enantiomeric excess.

What computational methods support the design and analysis of N-butyl-THN-amine derivatives in structure-activity studies?

Q. Advanced

  • DFT Calculations : Model reaction pathways (e.g., transition states in enantioselective synthesis) and optimize geometries .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., serotonin receptors) by simulating ligand-receptor interactions .
  • QM/MM Simulations : Study enzymatic C–H amination mechanisms for advanced synthetic strategies .

How to address discrepancies in yields or physical states when varying substituents in THN-amine synthesis?

Advanced
Contradictions in yields (e.g., 41% vs. 98%) or physical states (oil vs. crystals) arise from steric/electronic effects of substituents. Strategies include:

  • Catalyst Screening : Compare Pd/NiO (high-yield) vs. UiO-FeBr (lower yield) .
  • Solvent Optimization : Polar solvents (e.g., DMF) enhance solubility of bulky substituents.
  • Temperature Control : Lower temperatures favor crystalline products over oils .

What safety protocols should be followed when handling N-butyl-THN-amine in the laboratory?

Q. Basic

  • PPE : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose following local regulations .

What strategies are effective for resolving racemic mixtures of N-butyl-THN-amine into enantiomers?

Q. Advanced

  • Diastereomeric Salt Formation : Resolve using chiral acids (e.g., (D)-mandelic acid) followed by crystallization .
  • Chiral Chromatography : Use columns with amylose/cellulose-based stationary phases .
  • Kinetic Resolution : Enzymatic methods (e.g., engineered heme proteins) for C–H amination .

How is the antineoplastic or receptor-modulating activity of N-butyl-THN-amine analogs assessed?

Q. Advanced

  • In Vitro Assays : Measure binding affinity to serotonin receptors (5-HT1A, 5-HT7) via competitive radioligand studies .
  • In Vivo Models : Test anticonvulsant or anxiolytic effects in Fmr1 knockout mice (e.g., audiogenic seizure prophylaxis) .
  • c-Fos Expression Analysis : Evaluate neuronal activation in brain regions (e.g., amygdala) post-treatment .

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